1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group, a furan-2-ylmethyl group, and a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through alkylation reactions using furan-2-ylmethyl halides.
Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluoroethyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological membranes, while the furan-2-ylmethyl group may contribute to its binding affinity with certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile
- 1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazole-4-amine
Uniqueness
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the fluoroethyl group enhances its lipophilicity and membrane permeability, while the furan-2-ylmethyl group contributes to its binding affinity with specific molecular targets. This combination of properties makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H14FN3O |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3O/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
DFQSGHYQLIZCJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CO2 |
Origin of Product |
United States |
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